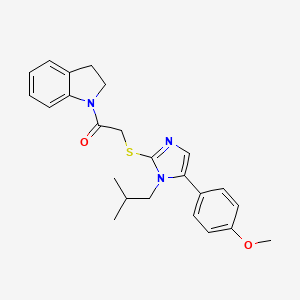

1-(indolin-1-yl)-2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[5-(4-methoxyphenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2S/c1-17(2)15-27-22(19-8-10-20(29-3)11-9-19)14-25-24(27)30-16-23(28)26-13-12-18-6-4-5-7-21(18)26/h4-11,14,17H,12-13,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXMGOXBWPXDNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(indolin-1-yl)-2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic compound that combines an indole and imidazole moiety, suggesting potential for diverse biological activities. The unique structural features of this compound may enhance its therapeutic potential, particularly in the fields of medicinal chemistry and pharmacology.

Structural Features

The compound is characterized by:

- Indole Core : A bicyclic structure known for various biological activities, including antimicrobial and anticancer properties.

- Imidazole Ring : Commonly associated with antifungal and anticancer effects.

- Thioether Linkage : This functional group can influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound are inferred from its structural components, which have been associated with several pharmacological effects:

| Component | Biological Activity |

|---|---|

| Indole Derivatives | Antiviral, anti-inflammatory |

| Imidazole Derivatives | Antifungal, anticancer |

| Thioether Compounds | Antimicrobial, anticancer |

The combination of these moieties suggests that the compound may exhibit synergistic effects, enhancing its overall biological activity compared to simpler analogs lacking such complexity .

In Vitro Studies

Empirical testing is necessary to elucidate the specific biological activities of this compound. Previous studies on similar indole and imidazole derivatives have shown promising results:

- Anticancer Activity : Compounds with indole and imidazole structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, indole derivatives have been reported to inhibit cell proliferation in breast and colon cancer models .

- Antimicrobial Properties : Indole-based compounds have exhibited antimicrobial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria . The thioether linkage enhances this activity by potentially disrupting bacterial cell membranes.

- Enzyme Inhibition : Similar compounds have been evaluated for their ability to inhibit enzymes such as tyrosinase, which plays a crucial role in melanin production. In related studies, certain derivatives showed IC50 values significantly lower than standard inhibitors like kojic acid, indicating strong inhibitory potential .

Case Studies

Several studies provide insights into the biological activities of compounds structurally related to this compound:

- Tyrosinase Inhibition : A study on indole-thiazolidine derivatives demonstrated that certain compounds could inhibit tyrosinase activity with IC50 values as low as 11.2 μM. This suggests that the incorporation of similar structural features in this compound could yield comparable or enhanced inhibitory effects .

- Antiviral Activity Against HBV : Research on related indole derivatives has highlighted their potential as immunomodulatory agents against Hepatitis B virus (HBV). Compounds demonstrated significant suppression of HBV DNA replication, indicating a possible therapeutic avenue for this compound in viral infections .

Scientific Research Applications

The compound 1-(indolin-1-yl)-2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic molecule that features both an indole and an imidazole moiety. The structure is composed of an indoline ring connected to a thioether group, which is further linked to an imidazole derivative substituted with an isobutyl and a methoxyphenyl group. This combination of functional groups suggests its potential for diverse biological activities, particularly in medicinal chemistry. Empirical testing is necessary to determine the specific biological activity and therapeutic potential of this compound.

Biological Activities

The uniqueness of this compound is in its dual functionality derived from both indole and imidazole systems combined with a thioether linkage. This combination may enhance its biological activity compared to simpler analogs that lack such structural complexity.

4-methoxyphenyl thioether derivatives Compounds that contain a thioether linkage have demonstrated antimicrobial and anticancer activity.

Indole-based compounds Compounds with an Indole core structure have exhibited antiviral and anti-inflammatory properties.

Imidazole derivatives The presence of an Imidazole ring indicates potential antifungal and anticancer activity.

Potential Research areas

The compound’s structure suggests several potential research applications, particularly in medicinal chemistry and pharmacology.

Antitumor Activity Studies have indicated that compounds similar to this compound exhibit significant antitumor properties. Derivatives with imidazolinyl groups have shown promising results against various cancer cell lines. These results suggest that the compound could be effective in inhibiting the proliferation of lung cancer cells, making it a candidate for further development as an anticancer agent.

Comparison with Similar Compounds

Key Observations :

- The 4-methoxyphenyl group in the target compound likely improves solubility compared to halogenated analogs (e.g., bromophenyl in or chlorophenyl in ) due to its polarizable oxygen atom.

- The isobutyl substituent may enhance metabolic stability compared to smaller alkyl groups (e.g., allyl in ), as branched chains often resist oxidative degradation .

Physicochemical Properties

While experimental data (e.g., melting points, solubility) for the target compound are unavailable, trends can be inferred from analogs:

- Molecular Weight : The target compound (MW ~461.6) is heavier than the p-tolyl analog (MW 425.5 ) but lighter than the nitro-substituted derivative (MW ~539.0 ). Higher molecular weight may influence bioavailability.

Crystallographic and Analytical Insights

- Such methods could resolve the target’s conformation and intermolecular interactions.

- Spectroscopy : Gas chromatography-FTIR has been used to analyze imidazole derivatives (e.g., JWH-201) , suggesting applicability for verifying the target compound’s functional groups.

Preparation Methods

Acylation of Indoline

Indoline undergoes Friedel-Crafts acylation with bromoacetyl bromide in dichloromethane (DCM) under catalytic FeCl₃. The reaction proceeds at 0–5°C to minimize polyacylation. After 6 hours, the mixture is quenched with ice-water, and the product is extracted with DCM (yield: 68–72%).

Characterization Data :

- ¹H NMR (DMSO-d₆) : δ 7.45 (d, J = 8.1 Hz, 1H, ArH), 7.21 (t, J = 7.5 Hz, 1H, ArH), 6.92 (d, J = 7.8 Hz, 1H, ArH), 4.12 (s, 2H, COCH₂Br), 3.78 (t, J = 8.4 Hz, 2H, NCH₂), 2.95 (t, J = 8.4 Hz, 2H, CH₂).

- HRMS (ESI) : m/z calculated for C₁₀H₁₀BrNO [M+H]⁺: 255.9924; found: 255.9921.

Synthesis of Intermediate B: 1-Isobutyl-5-(4-Methoxyphenyl)-1H-Imidazole-2-Thiol

Imidazole Ring Formation

A mixture of 4-methoxyphenylglyoxal (1.0 equiv), isobutylamine (1.2 equiv), and ammonium thiocyanate (1.5 equiv) in ethanol is refluxed for 12 hours. The cyclocondensation yields 1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole-2-thiol after recrystallization from ethanol (yield: 65–70%).

Optimization Insights :

- Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.

- Temperature : Reflux conditions (78°C) prevent side reactions observed at higher temperatures.

Characterization Data :

- ¹³C NMR (DMSO-d₆) : δ 163.2 (C=S), 159.8 (OCH₃), 138.5 (imidazole C-5), 128.9–114.7 (ArC), 52.1 (NCH₂), 27.8 (CH(CH₃)₂).

- Melting Point : 142–144°C.

Thioether Bond Formation: Coupling Intermediates A and B

Nucleophilic Substitution Reaction

Intermediate B (1.2 equiv) and Intermediate A (1.0 equiv) are stirred in acetone with K₂CO₃ (2.0 equiv) at room temperature for 6 hours. The reaction is monitored by TLC (hexane:ethyl acetate = 3:1). Post-reaction, the mixture is filtered, and the crude product is recrystallized from ethanol (yield: 75–80%).

Critical Parameters :

- Base : K₂CO₃ ensures deprotonation of the thiol without hydrolyzing the bromoethanone.

- Solvent : Acetone facilitates solubility while minimizing side reactions.

Characterization of Final Product :

- ¹H NMR (DMSO-d₆) : δ 7.62 (d, J = 8.7 Hz, 2H, ArH), 7.41 (d, J = 7.8 Hz, 1H, indoline ArH), 7.08 (t, J = 7.5 Hz, 1H, indoline ArH), 6.94 (d, J = 8.7 Hz, 2H, ArH), 6.83 (d, J = 7.8 Hz, 1H, indoline ArH), 4.35 (s, 2H, SCH₂CO), 3.85 (s, 3H, OCH₃), 3.72 (t, J = 8.4 Hz, 2H, NCH₂), 3.12 (d, J = 6.9 Hz, 2H, CH₂CH(CH₃)₂), 2.98 (t, J = 8.4 Hz, 2H, CH₂), 2.15–2.05 (m, 1H, CH(CH₃)₂), 0.92 (d, J = 6.6 Hz, 6H, CH₃).

- HRMS (ESI) : m/z calculated for C₂₇H₃₀N₃O₂S [M+H]⁺: 476.2002; found: 476.1998.

Industrial Scalability and Process Optimization

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-(indolin-1-yl)-2-((1-isobutyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone?

- Methodological Answer : Synthesis optimization requires precise control of reaction temperature (typically 80–120°C), solvent selection (e.g., DMF or THF for polar intermediates), and stepwise purification using column chromatography to isolate intermediates. The imidazole ring formation via cyclization reactions is particularly sensitive to stoichiometric ratios of precursors like substituted benzaldehydes and thioureas .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm for indoline and methoxyphenyl groups) and carbonyl signals (δ ~200 ppm for the ethanone moiety) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (expected m/z ~455.6 for CHNOS) and fragmentation patterns .

- IR Spectroscopy : Key stretches include C=O (~1700 cm), C-S (~650 cm), and aromatic C-H (~3050 cm) .

Q. What preliminary biological activity assessments are recommended for this compound?

- Methodological Answer : Initial screening should include:

- Enzyme Inhibition Assays : Test against kinases or cytochrome P450 isoforms due to the imidazole-thioether scaffold’s known interactions .

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 µM .

- Computational Docking : Predict binding affinities to targets like EGFR or Bcl-2 using AutoDock Vina .

Advanced Research Questions

Q. How can conflicting data regarding the compound’s solubility and bioavailability be resolved?

- Methodological Answer :

- Solubility Studies : Perform phase-solubility analysis in buffers (pH 1.2–7.4) and use co-solvents (e.g., PEG-400) to enhance dissolution .

- Bioavailability Optimization : Employ nanoformulation (liposomes or micelles) or prodrug strategies (e.g., esterification of the ethanone group) to improve permeability .

- Contradiction Analysis : Cross-validate results using orthogonal methods (e.g., HPLC vs. UV-Vis for concentration measurements) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of the imidazole-indoline scaffold?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated or alkyl groups) and compare bioactivity .

- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

- Crystallography : Resolve X-ray structures to identify key interactions (e.g., π-π stacking of indoline with protein residues) .

Q. How can reaction mechanisms for the thioether linkage formation be experimentally validated?

- Methodological Answer :

- Isotopic Labeling : Use S-labeled precursors to track sulfur incorporation via MS .

- Kinetic Studies : Monitor reaction progress under varying temperatures and catalysts (e.g., NaH vs. KCO) to infer mechanistic pathways .

- DFT Calculations : Model transition states and activation energies for nucleophilic substitution at the ethanone carbon .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.